molecular formula C8H15ClO2 B13205255 3-(Chloromethyl)-3-(ethoxymethyl)oxolane

3-(Chloromethyl)-3-(ethoxymethyl)oxolane

Cat. No.: B13205255
M. Wt: 178.65 g/mol
InChI Key: WSWKCGTZGQZFPH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a chloromethyl group and an ethoxymethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane typically involves the reaction of oxolane derivatives with chloromethylating and ethoxymethylating agents. One common method is the chloromethylation of 3-(ethoxymethyl)oxolane using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(ethoxymethyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted oxolanes with various functional groups.

    Oxidation: Oxirane derivatives or other oxidized products.

    Reduction: Methyl-substituted oxolanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound’s activity would depend on its interaction with molecular targets and pathways, which would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)oxolane: Lacks the ethoxymethyl group, making it less versatile in certain reactions.

    3-(Ethoxymethyl)oxolane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    Tetrahydrofuran (THF): A simpler oxolane without substituents, commonly used as a solvent.

Uniqueness

3-(Chloromethyl)-3-(ethoxymethyl)oxolane’s unique combination of functional groups makes it a valuable intermediate for synthesizing a wide range of compounds. Its dual reactivity allows for diverse chemical transformations, enhancing its utility in research and industry.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

3-(chloromethyl)-3-(ethoxymethyl)oxolane

InChI

InChI=1S/C8H15ClO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3

InChI Key

WSWKCGTZGQZFPH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCOC1)CCl

Origin of Product

United States

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